wortmannilactone A
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Overview
Description
Wortmannilactone A is a polyketide compound produced by the fungus Penicillium variabile. It belongs to a class of secondary metabolites known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Wortmannilactone A can be synthesized through the cultivation of Penicillium variabile in a potato-based medium with the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA). The compound is isolated from the culture medium using chromatographic techniques, and its structure is confirmed through NMR and MS analyses .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes involving specific culture conditions and the use of epigenetic modification agents to enhance its production .
Chemical Reactions Analysis
Types of Reactions
Wortmannilactone A undergoes various chemical reactions, including reduction and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. These reagents facilitate the reduction of specific functional groups within the molecule .
Major Products Formed
The major products formed from the reactions of this compound include its analogs, such as wortmannilactone M, which is a reduction product of this compound at the C-3 carbonyl group .
Scientific Research Applications
Wortmannilactone A has a wide range of scientific research applications:
Mechanism of Action
Wortmannilactone A exerts its effects by selectively inhibiting NADH-fumarate reductase and NADH-rhodoquinone reductase enzymes. These enzymes are crucial for the electron transport chain in helminths, and their inhibition disrupts the energy metabolism of these parasites, leading to their death . The compound’s structure-activity relationship analysis indicates that the relative configuration of specific functional groups is vital for its inhibitory activity .
Comparison with Similar Compounds
Wortmannilactone A is structurally related to other polyketides, such as wortmannilactones E, F, and H. These compounds share similar core structures but differ in the positions of double bonds and functional groups . Unlike its analogs, this compound features a unique triene unit linking two bicyclic rings, which contributes to its distinct biological activity .
List of Similar Compounds
- Wortmannilactone E
- Wortmannilactone F
- Wortmannilactone H
- Wortmannilactone M
- Varilactone A
- Varilactone B
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+ |
InChI Key |
FYXXVPQBBFJUET-BQRLCHNUSA-N |
Isomeric SMILES |
CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O |
Canonical SMILES |
CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O |
Origin of Product |
United States |
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